(R)-(1-Isopropylpyrrolidin-2-yl)methanamine dihydrochloride is a chemical compound characterized by its unique structural features, including a pyrrolidine ring substituted with an isopropyl group and a methylamine group. This compound exists in the dihydrochloride form, indicating that it is a salt formed with two hydrochloric acid molecules, which enhances its solubility in water. It belongs to the class of piperidine derivatives and has potential applications in various scientific fields, particularly in medicinal chemistry.
(R)-(1-Isopropylpyrrolidin-2-yl)methanamine dihydrochloride is classified as a piperidine derivative due to the presence of the pyrrolidine ring structure. It is also categorized under amines due to the methylamine functional group.
The synthesis of (R)-(1-Isopropylpyrrolidin-2-yl)methanamine dihydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pressure, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize the synthesized compound.
The molecular formula for (R)-(1-Isopropylpyrrolidin-2-yl)methanamine dihydrochloride is C8H20Cl2N2, with a molecular weight of 215.16 g/mol. The structure includes:
Property | Value |
---|---|
Molecular Formula | C8H20Cl2N2 |
Molecular Weight | 215.16 g/mol |
IUPAC Name | [(2R)-1-propan-2-ylpyrrolidin-2-yl]methanamine;dihydrochloride |
InChI | InChI=1S/C8H18N2.2ClH/c1-7(2)10-5-3-4-8(10)6-9;;/h7-8H,3-6,9H2,1-2H3;2*1H/t8-;;/m1../s1 |
InChI Key | SZWLEFUUMPCNFS-YCBDHFTFSA-N |
Isomeric SMILES | CC(C)N1CCC[C@@H]1CN.Cl.Cl |
Canonical SMILES | CC(C)N1CCCC1CN.Cl.Cl |
(R)-(1-Isopropylpyrrolidin-2-yl)methanamine dihydrochloride can participate in various chemical reactions typical for amines and heterocycles:
These reactions often require specific conditions such as solvents, catalysts, or temperature adjustments to optimize yields and minimize by-products.
The mechanism of action for (R)-(1-Isopropylpyrrolidin-2-yl)methanamine dihydrochloride primarily involves its role as a ligand for various receptors in biological systems. Its unique structure allows it to interact with neurotransmitter systems, potentially influencing pathways related to mood, cognition, and behavior.
Upon administration, the compound may bind to specific receptors in the central nervous system, modulating neurotransmitter release and activity. This interaction can lead to various pharmacological effects depending on the target receptor type.
(R)-(1-Isopropylpyrrolidin-2-yl)methanamine dihydrochloride exhibits several notable physical properties:
Key chemical properties include:
Relevant data regarding these properties are crucial for handling and application in research settings.
(R)-(1-Isopropylpyrrolidin-2-yl)methanamine dihydrochloride has several scientific uses:
This compound's unique structure and properties make it a valuable subject for ongoing research in medicinal chemistry and related fields.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: